(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
Description
(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a compound that features a cyclopropyl ring, an ethoxy group, a triazole ring, and a piperidine ring
Properties
IUPAC Name |
(2-ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-20-13-6-12(13)14(19)17-5-3-4-11(7-17)8-18-10-15-9-16-18/h9-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTANGGMIBGWSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)N2CCCC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and triazole intermediates. The cyclopropyl ring can be synthesized through cyclopropanation reactions, while the triazole ring is often formed via azide-alkyne cycloaddition reactions. The final step involves coupling the triazole and cyclopropyl intermediates with the piperidine ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Cyclopropyl derivatives: Compounds with cyclopropyl rings often have unique chemical properties and reactivity.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is unique due to its combination of a cyclopropyl ring, an ethoxy group, a triazole ring, and a piperidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
